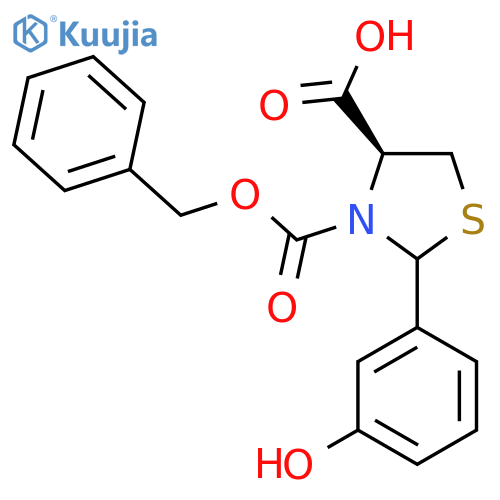

Cas no 2580128-59-0 ((4S)-3-(benzyloxy)carbonyl-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid)

(4S)-3-(benzyloxy)carbonyl-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- (4S)-3-[(benzyloxy)carbonyl]-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

- 2580128-59-0

- EN300-27723421

- (4S)-3-(benzyloxy)carbonyl-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

-

- インチ: 1S/C18H17NO5S/c20-14-8-4-7-13(9-14)16-19(15(11-25-16)17(21)22)18(23)24-10-12-5-2-1-3-6-12/h1-9,15-16,20H,10-11H2,(H,21,22)/t15-,16?/m1/s1

- InChIKey: KMIWHZXBKBMSHE-AAFJCEBUSA-N

- ほほえんだ: S1C[C@H](C(=O)O)N(C(=O)OCC2C=CC=CC=2)C1C1C=CC=C(C=1)O

計算された属性

- せいみつぶんしりょう: 359.08274382g/mol

- どういたいしつりょう: 359.08274382g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 482

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 112Ų

(4S)-3-(benzyloxy)carbonyl-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27723421-1.0g |

(4S)-3-[(benzyloxy)carbonyl]-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

2580128-59-0 | 95.0% | 1.0g |

$2239.0 | 2025-03-20 | |

| Enamine | EN300-27723421-0.5g |

(4S)-3-[(benzyloxy)carbonyl]-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

2580128-59-0 | 95.0% | 0.5g |

$2149.0 | 2025-03-20 | |

| Enamine | EN300-27723421-0.25g |

(4S)-3-[(benzyloxy)carbonyl]-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

2580128-59-0 | 95.0% | 0.25g |

$2059.0 | 2025-03-20 | |

| Enamine | EN300-27723421-10g |

(4S)-3-[(benzyloxy)carbonyl]-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

2580128-59-0 | 10g |

$9627.0 | 2023-09-10 | ||

| Enamine | EN300-27723421-0.05g |

(4S)-3-[(benzyloxy)carbonyl]-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

2580128-59-0 | 95.0% | 0.05g |

$1880.0 | 2025-03-20 | |

| Enamine | EN300-27723421-0.1g |

(4S)-3-[(benzyloxy)carbonyl]-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

2580128-59-0 | 95.0% | 0.1g |

$1970.0 | 2025-03-20 | |

| Enamine | EN300-27723421-5.0g |

(4S)-3-[(benzyloxy)carbonyl]-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

2580128-59-0 | 95.0% | 5.0g |

$6492.0 | 2025-03-20 | |

| Enamine | EN300-27723421-10.0g |

(4S)-3-[(benzyloxy)carbonyl]-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

2580128-59-0 | 95.0% | 10.0g |

$9627.0 | 2025-03-20 | |

| Enamine | EN300-27723421-1g |

(4S)-3-[(benzyloxy)carbonyl]-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

2580128-59-0 | 1g |

$2239.0 | 2023-09-10 | ||

| Enamine | EN300-27723421-5g |

(4S)-3-[(benzyloxy)carbonyl]-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

2580128-59-0 | 5g |

$6492.0 | 2023-09-10 |

(4S)-3-(benzyloxy)carbonyl-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid 関連文献

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

(4S)-3-(benzyloxy)carbonyl-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acidに関する追加情報

Professional Introduction to (4S)-3-(benzyloxy)carbonyl-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic Acid (CAS No. 2580128-59-0)

(4S)-3-(benzyloxy)carbonyl-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2580128-59-0, belongs to the thiazolidine class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including its chiral center and functional groups such as the benzyloxy carbonyl and hydroxylphenyl substituents, make it a valuable scaffold for the development of novel pharmaceutical agents.

The significance of this compound in modern drug discovery cannot be overstated. Thiazolidine derivatives have been extensively studied for their role in various pharmacological processes, ranging from anti-inflammatory and analgesic properties to more complex mechanisms involving enzyme inhibition and receptor binding. The presence of a stereogenic center at the 4S configuration enhances the compound's potential as a chiral building block, which is crucial for designing enantiomerically pure drugs that exhibit higher efficacy and lower toxicity profiles.

In recent years, there has been a surge in research focused on developing new therapeutic agents that target chronic diseases and inflammatory conditions. The (4S)-3-(benzyloxy)carbonyl-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid has been investigated for its potential role in modulating key biological pathways associated with these conditions. For instance, studies have suggested that this compound may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the production of pro-inflammatory mediators. By inhibiting these enzymes, the compound could potentially reduce inflammation and alleviate symptoms associated with conditions like arthritis and other chronic inflammatory disorders.

The hydroxylphenyl group in the molecule is particularly noteworthy, as it introduces a hydrophilic character that can enhance solubility and bioavailability. This feature is essential for drug development, as it ensures that the compound can be effectively absorbed and distributed throughout the body. Additionally, the benzyloxy carbonyl group serves as a protecting group in peptide synthesis, making this compound a versatile intermediate in the production of more complex biomolecules.

Advances in computational chemistry and molecular modeling have further propelled the study of this compound. Researchers are leveraging these tools to predict how (4S)-3-(benzyloxy)carbonyl-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid interacts with biological targets at the molecular level. These simulations have provided valuable insights into the compound's binding affinity and mechanism of action, guiding the design of more refined analogs with enhanced pharmacological properties.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Techniques such as asymmetric synthesis are employed to achieve the desired stereochemical configuration at the chiral center. The use of advanced catalysts and ligands has improved the efficiency of these synthetic routes, making it feasible to produce larger quantities of the compound for both research and potential commercial applications.

In clinical settings, derivatives of thiazolidine have shown promise in treating various health conditions. For example, certain thiazolidine-based drugs have been used to manage cardiovascular diseases by modulating lipid metabolism and blood pressure regulation. The structural similarity between these drugs and (4S)-3-(benzyloxy)carbonyl-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid suggests that it could also play a role in similar therapeutic contexts.

The growing interest in natural product-inspired drug design has also influenced research on this compound. By incorporating elements from bioactive molecules found in plants and microorganisms, scientists aim to create synthetic analogs that retain or even improve upon the therapeutic benefits of their natural precursors. The unique combination of functional groups in (4S)-3-(benzyloxy)carbonyl-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid aligns well with this approach, offering a rich template for innovation.

Ethical considerations are also paramount in pharmaceutical research. Ensuring that compounds like this one are developed responsibly involves rigorous testing for safety and efficacy before they can be considered for human use. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory bodies are essential to navigate these challenges effectively.

The future prospects for this compound are promising, with ongoing studies exploring its potential applications in areas such as oncology and neurology. By understanding its interactions with disease-related proteins and pathways, researchers hope to uncover new therapeutic strategies that could benefit patients worldwide.

2580128-59-0 ((4S)-3-(benzyloxy)carbonyl-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid) 関連製品

- 820224-83-7((4-Bromo-5-methylpyridin-2-yl)methanol)

- 2680838-63-3(6-({(prop-2-en-1-yloxy)carbonylamino}methyl)-5-oxaspiro3.5nonane-2-carboxylic acid)

- 2171622-59-4(4-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholine-3-carboxylic acid)

- 1351659-96-5(1-(3-fluorophenyl)-N-{2-hydroxy-2-4-(trifluoromethyl)phenylethyl}methanesulfonamide)

- 50508-31-1(Acetamide, N,N-dimethyl-2-(4-nitrophenoxy)-)

- 22002-17-1(Benzenemethanol,3,5-dichloro-4-hydroxy-)

- 1805441-80-8(3-(Difluoromethyl)-2-methoxy-6-methyl-4-(trifluoromethyl)pyridine)

- 2639427-07-7(Tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate)

- 2228501-06-0(2-2-(1-aminocyclopropyl)propan-2-ylbenzene-1,3,5-triol)

- 1596784-41-6(1-{1-(iodomethyl)cyclopentyloxy}-3-methylcyclohexane)